Technical Profile: 1,6-Diethylindole-2-Carboxylic Acid
Technical Profile: 1,6-Diethylindole-2-Carboxylic Acid
Topic: 1,6-diethylindole-2-carboxylic acid chemical structure Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Structural Architecture, Synthesis, and Medicinal Utility[1][2]
Executive Summary & Chemical Identity
1,6-Diethylindole-2-carboxylic acid (CAS: 1240570-70-0) is a specialized functionalized indole scaffold utilized primarily in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, HIV-1 integrase strand transfer inhibitors (INSTIs), and antitubercular agents.[1][2][3] Distinguished by ethyl substitutions at the N1 and C6 positions, this molecule offers a unique lipophilic profile that enhances membrane permeability while maintaining the critical C2-carboxylate pharmacophore required for metal chelation and hydrogen bonding in enzyme active sites.
Chemical Data Matrix
| Property | Specification |
| IUPAC Name | 1,6-diethyl-1H-indole-2-carboxylic acid |
| CAS Registry | 1240570-70-0 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| SMILES | CCN1C(=CC2=C1C=C(CC)C=C2)C(=O)O |
| Predicted pKa | 3.8 ± 0.2 (Carboxylic acid) |
| Lipophilicity (cLogP) | ~3.9 (High membrane permeability) |
| Appearance | Off-white to beige crystalline solid |
Structural Analysis & Electronic Properties
The biological efficacy of 1,6-diethylindole-2-carboxylic acid stems from three distinct structural zones:
-
The C2-Carboxylic Acid (Chelation Core): This moiety is electronically conjugated with the indole
-system. In metalloenzymes like HIV-1 integrase, it serves as a bidentate ligand for Mg²⁺ cofactors. -
The N1-Ethyl Group (Hydrophobic Cap): Unlike the protic N-H of unsubstituted indoles, the N-ethyl group eliminates hydrogen bond donor capability at position 1, preventing non-specific binding while filling hydrophobic pockets (e.g., the 7-transmembrane domain of GPCRs or specific hydrophobic clefts in IDO1).
-
The C6-Ethyl Group (Steric Modulator): Substitution at C6 is critical for selectivity. In IDO1 inhibitors, C6 substituents occupy an accessory hydrophobic pocket (Pocket B), significantly boosting potency over unsubstituted analogs.
Diagram: Pharmacophore & Structural Logic
Figure 1: Structure-Activity Relationship (SAR) logic for the 1,6-diethylindole scaffold.
Synthetic Pathways
The synthesis of 1,6-diethylindole-2-carboxylic acid requires regioselective control. The most robust "self-validating" route avoids the ambiguity of Fischer indole cyclization (which often yields mixtures of 4- and 6-isomers from 3-ethylaniline) by utilizing a Late-Stage N-Alkylation Strategy .
Retrosynthetic Analysis
-
Precursor: Ethyl 6-ethylindole-2-carboxylate
-
Key Transformation: Nucleophilic substitution (
) at Nitrogen followed by ester hydrolysis.
Diagram: Synthetic Workflow
Figure 2: Convergent synthesis route via N-alkylation of the pre-formed indole ester.
Detailed Experimental Protocol
This protocol is designed for high reproducibility and yield, minimizing side reactions such as C3-alkylation.
Phase 1: N-Alkylation (Synthesis of the Ester Intermediate)
Rationale: Using Sodium Hydride (NaH) in DMF ensures complete deprotonation of the indole N-H (pKa ~16) before the addition of the electrophile, preventing mixed kinetics.
-
Setup: Charge a flame-dried round-bottom flask with Ethyl 6-ethylindole-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C under Argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Observation: Evolution of hydrogen gas bubbles indicates successful deprotonation. Stir for 30 minutes until gas evolution ceases and the solution turns clear/yellow.
-
-
Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The N-alkylated product will have a higher Rf than the starting material due to loss of the H-bond donor.
-
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
Phase 2: Hydrolysis (Generation of the Free Acid)
Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures, ensuring a homogeneous reaction.
-
Solvation: Dissolve the crude ester from Phase 1 in THF:MeOH:Water (3:1:1 ratio).
-
Saponification: Add LiOH·H₂O (3.0 eq). Stir at ambient temperature for 12 hours.
-
Checkpoint: If the reaction is sluggish (due to steric bulk of the N-ethyl group), heat to 50°C.
-
-
Isolation: Concentrate under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with water.
-
Acidification: Acidify carefully with 1M HCl to pH 2–3.
-
Result: The product, 1,6-diethylindole-2-carboxylic acid , will precipitate as a white solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Applications in Drug Discovery
The 1,6-diethylindole-2-carboxylic acid scaffold is a validated "privileged structure" in medicinal chemistry.
-
IDO1/TDO Dual Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune checkpoint target. Research indicates that 6-substitution (e.g., ethyl, halogen, nitro) is essential for occupying the hydrophobic "Pocket B" within the IDO1 active site, while the 2-carboxylic acid interacts with the heme iron or ammonium residues [1]. The N-ethyl group improves cellular potency by enhancing permeability across the tumor microenvironment.
-
HIV-1 Integrase Inhibitors: Indole-2-carboxylic acids act as diketoacid bioisosteres. The carboxylate triad chelates the Mg²⁺ ions required for viral DNA strand transfer. The 6-ethyl group provides steric bulk that displaces water molecules in the active site, increasing binding entropy [2].
-
Antimicrobial Agents (TB): Analogs of this scaffold have shown efficacy against Mycobacterium tuberculosis by targeting the MmpL3 transporter, where the indole core mimics the tryptophan residues of native transmembrane proteins [3].
References
-
Zhang, R. H., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[6] RSC Advances, 2024. Link
-
Yang, S., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." European Journal of Medicinal Chemistry, 2020. Link
-
Batt, S. M., et al. "Structural basis of inhibition of MmpL3 by indole-2-carboxamides." Nature Communications, 2020. Link
-
PubChem Compound Summary for CID 73125 (Ethyl indole-2-carboxylate derivatives). Link
Sources
- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 2. 1240578-62-4|1-Benzyl-6-bromo-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1785596-57-7|6-Chloro-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1240578-58-8|1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 135950-65-1;(2E)-1-(furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one;1354939-70-0;4-(3-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine; CAS [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
